molecular formula C16H18ClNO6S2 B000814 Clopidogrel bisulfate CAS No. 120202-66-6

Clopidogrel bisulfate

货号 B000814
CAS 编号: 120202-66-6
分子量: 419.9 g/mol
InChI 键: FDEODCTUSIWGLK-RSAXXLAASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Clopidogrel bisulfate, marketed under the trade names Plavix and Iscover, is a thienopyridine-class antithrombotic and antiplatelet drug. It inhibits ADP-induced platelet aggregation, playing a crucial role in the management of acute coronary syndromes (ACS) and during stent implantation to prevent stent thrombosis. Unlike its counterpart ticlopidine, clopidogrel has a better safety profile with similar antiplatelet effectiveness. In ACS patients without ST segment elevation (NSTEMI), clopidogrel combined with aspirin significantly reduces the relative risk of adverse cardiovascular events compared to aspirin alone. Clopidogrel's role extends to patients undergoing coronary stenting by reducing the risk of cardiovascular death or myocardial infarction in NSTEMI ACS patients undergoing percutaneous coronary angioplasty (PCI), though it is associated with a higher rate of bleeding events (Rossini et al., 2009).

Synthesis Analysis

The synthesis of (S)-clopidogrel has attracted significant attention due to its potent antiplatelet and antithrombotic properties. Among the two stereoisomers of clopidogrel, only the S-enantiomer exhibits pharmaceutical activity, with the R-enantiomer lacking antithrombotic activity and causing adverse effects in animal experiments. The synthetic community has developed various approaches to synthesize (S)-clopidogrel, considering the increasing demand for this drug. The review of synthetic methodologies highlights the advantages and disadvantages of each method, providing a foundation for further advancements in the synthesis of (S)-clopidogrel (Saeed et al., 2017).

Molecular Structure Analysis

Clopidogrel bisulfate's molecular structure contributes to its mechanism of action. It irreversibly inhibits the ADP receptor P2Y12 on platelet cell membranes, preventing ADP-mediated activation of the GPIIb/IIIa receptor complex and thus inhibiting platelet aggregation. This action is crucial in reducing thrombotic cardiovascular events in patients with ACS or undergoing PCI. The specificity of clopidogrel for the S-enantiomer over the R-enantiomer underscores the importance of molecular structure in its pharmacological activity.

Chemical Reactions and Properties

Clopidogrel's effectiveness as an antiplatelet agent is dependent on its bioactivation by hepatic cytochrome P450 enzymes to generate an active thiol metabolite. This bioactivation involves two steps: oxidation of clopidogrel to 2-oxo-clopidogrel and further metabolic activation to the active metabolite. Variability in the activity of these enzymes, particularly CYP2C19, can affect the antiplatelet activity of clopidogrel, leading to interindividual differences in drug efficacy and the phenomenon of clopidogrel resistance (Polasek et al., 2011).

科学研究应用

1. Spherical Crystallization

  • Application Summary: Clopidogrel bisulfate form-I crystals are irregular and rectangular-shaped. Due to their poor compressibility, flowability, and strong surface tension, manufacturers apply spherical crystallization methods to produce form-I spherical agglomerates with a uniform particle size distribution .
  • Methods of Application: Spherical crystals of Clopidogrel Bisulfate Form-I were directly prepared from Form-II, the most stable polymorph at room temperature, using ethanol as solvent and a mixture of isopropyl alcohol (IPA)/n-Hexane (Hex) as an anti-solvent .

2. Antiplatelet Therapy

  • Application Summary: Clopidogrel bisulfate is used as an effective antiplatelet agent in a variety of situations, including Acute Coronary Syndrome (ACS), stable Coronary Artery Disease (CAD), Peripheral Artery Disease (PAD), stroke, after Transcatheter Aortic Valve Replacement (TAVR), and as double therapy for atrial fibrillation patients undergoing Percutaneous Coronary Intervention (PCI) .
  • Methods of Application: The drug is administered orally. The dosage and duration of treatment depend on the specific condition being treated .
  • Results: Clopidogrel bisulfate has been shown to reduce the risk of heart attack and stroke in these patient populations .

3. Gastroretentive Drug Delivery

  • Application Summary: Clopidogrel bisulfate is soluble in acidic pH and has a narrow absorption window. Therefore, its long residence time in the stomach is desirable .
  • Methods of Application: To achieve this, gastroretentive drug delivery systems are developed. These systems are designed to remain in the stomach for a prolonged period, thus improving the bioavailability of the drug .
  • Results: This approach has been shown to improve the effectiveness of the drug by ensuring that it is released in the desired area of the gastrointestinal tract .

4. Quality by Design Tools

  • Application Summary: Quality by Design (QbD) tools are used in the development of Clopidogrel bisulfate Gastroretentive Osmotic Formulation (GROS). This formulation is designed to remain in the stomach for a prolonged period, thus improving the bioavailability of the drug .
  • Methods of Application: The GROS was formulated in three steps: core tablet, osmotic tablet, and gastroretentive osmotic tablet. The design of experiment was used for screening and optimization of formulation and process-related parameters .
  • Results: The optimized batch showed cumulative drug release of 19.43%, 30.49%, 64.41%, and 85.11% at 2, 4, 8, and 12 hours respectively .

5. Comparative Pharmacokinetics/Pharmacodynamics

  • Application Summary: A study was conducted to compare the multiple-dose pharmacokinetics/pharmacodynamics and tolerability of Clopidogrel besylate with those of Clopidogrel bisulfate in healthy subjects .
  • Methods of Application: Subjects were randomly assigned to receive two treatments: Clopidogrel besylate 75 mg followed by Clopidogrel bisulfate 75 mg, or vice versa. The subjects received a 300-mg loading dose on day 1 followed by 75 mg daily for the next 4 days .
  • Results: The study demonstrated that the pharmacokinetic/pharmacodynamic profiles of Clopidogrel besylate were not significantly different from those of Clopidogrel bisulfate .

6. Anti-Thrombotic

  • Application Summary: Clopidogrel bisulfate is used as an anti-thrombotic agent for the prevention of heart attacks and strokes .
  • Methods of Application: The drug is administered orally. The dosage and duration of treatment depend on the specific condition being treated .
  • Results: Clopidogrel bisulfate has been shown to reduce the risk of heart attack and stroke in these patient populations .

安全和危害

Clopidogrel bisulfate causes severe skin burns and eye damage. It is toxic to aquatic life with long-lasting effects . Adverse effects associated with therapeutic use include gastrointestinal bleeding, gastrointestinal disturbances, nausea, diarrhea, bleeding, discoloration of skin, fever, pain, swelling, dizziness, and difficulty breathing .

属性

IUPAC Name

methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEODCTUSIWGLK-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016080
Record name Clopidogrel bisulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clopidogrel bisulfate

CAS RN

120202-66-6, 144077-07-6, 113665-84-2
Record name Clopidogrel bisulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120202-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clopidogrel bisulfate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120202666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thieno(3,2-c)pyridine-5(4H)-acetic acid, 6,7-dihydro-alpha-(2-chlorophenyl)-, methyl ester, (S)-, sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144077076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CLOPIDOGREL SULFATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758613
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Clopidogrel bisulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (2S)-(2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.863
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Clopidogrel bisulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOPIDOGREL BISULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08I79HTP27
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clopidogrel bisulfate
Reactant of Route 2
Reactant of Route 2
Clopidogrel bisulfate
Reactant of Route 3
Reactant of Route 3
Clopidogrel bisulfate
Reactant of Route 4
Reactant of Route 4
Clopidogrel bisulfate
Reactant of Route 5
Reactant of Route 5
Clopidogrel bisulfate
Reactant of Route 6
Reactant of Route 6
Clopidogrel bisulfate

Citations

For This Compound
3,980
Citations
MLAD Lestari, G Indrayanto, HG Brittain - Profiles of drug substances …, 2010 - Elsevier
Publisher Summary Clopidogrel contains a center of dissymmetry, and hence is capable of being resolved into its two mirror image compounds. It has been found that only the (S)-…
Number of citations: 18 www.sciencedirect.com
JS Dickie, LJ Scott - American journal of cardiovascular drugs, 2006 - Springer
▴ Clopidogrel bisulfate (hereafter, clopidogrel), a selective inhibitor of ADP-induced platelet aggregation, is approved for the reduction of atherothrombotic events in patients with ST-…
Number of citations: 14 link.springer.com
A Lainesse, Y Ozalp, H Wong… - Arzneimittelforschung, 2004 - thieme-connect.com
The aim of the present study was to evaluate the bioequivalence of two Clopidogrel (CAS 120202-66-6) formulations. The study was performed according to an open, cross-over design …
Number of citations: 59 www.thieme-connect.com
W Richter, A Erenmemisoglu… - …, 2009 - thieme-connect.com
The aim of the present study was to evaluate the bioequivalence of two oral clopidogrel (CAS 113665-84-2) formulations. The study was conducted as a monocentric, open, randomized…
Number of citations: 17 www.thieme-connect.com
R Rossini, G Musumeci, T Nijaradze… - Clinical Medicine …, 2009 - journals.sagepub.com
Antiplatelet therapy is the cornerstone in the modern therapy of patients with acute coronary syndromes (ACS), because of the unique role of platelets in coronary thrombosis. …
Number of citations: 7 journals.sagepub.com
A Komosa, JM Siller-Matula, J Kowal, M Lesiak… - Platelets, 2015 - Taylor & Francis
Due to expansion of the pharmaceutical market it seems necessary to prove the efficacy of the generic drugs. The aim of this study is to compare the effects of two clopidogrel …
Number of citations: 17 www.tandfonline.com
G Darwhekar, DK Jain, VK Patidar - Asian J. Pharm. Life Sci …, 2011 - researchgate.net
… paper, suitably diluted and amount of Clopidogrel bisulfate in aqueous phase was … Clopidogrel Bisulfate was calculated from the ratio between the concentration of Clopidogrel Bisulfate …
Number of citations: 77 www.researchgate.net
BH Kim, JR Kim, KS Lim, HS Shin, SH Yoon… - Clinical drug …, 2012 - Springer
… clopidogrel bisulfate groups. The geometric mean ratios of the clopidogrel besylate group to the clopidogrel bisulfate … ratios (clopidogrel besylate to clopidogrel bisulfate) were 1.01 (90 …
Number of citations: 11 link.springer.com
V Koradia, G Chawla, AK Bansal - Acta pharmaceutica, 2004 - hrcak.srce.hr
This study deals with characterization and quantification of form I and form II of clopidogrel bisulphate (CLP), a selective and irreversible inhibitor of ADP-induced platelet aggregation. …
Number of citations: 77 hrcak.srce.hr
KRK Rao, KR Lakshmi - International journal of pharmaceutical …, 2014 - ncbi.nlm.nih.gov
… The present work was aimed to prepare a FDDS for clopidogrel bisulfate with increased bioavailability and controlled release property. Among the various approaches involved in the …
Number of citations: 34 www.ncbi.nlm.nih.gov

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。